molecular formula C20H16N+ B14465246 10-Benzylacridin-10-ium CAS No. 65745-72-4

10-Benzylacridin-10-ium

Cat. No.: B14465246
CAS No.: 65745-72-4
M. Wt: 270.3 g/mol
InChI Key: MRRYVLOXIWTQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Benzylacridin-10-ium is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound. The presence of a benzyl group attached to the nitrogen atom in the acridine ring system gives it distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Benzylacridin-10-ium typically involves the reaction of acridine with benzyl bromide. The process is carried out under controlled conditions to ensure the formation of the desired product. For instance, acridine is melted at 130°C in a dried flask using an oil bath. Benzyl bromide is then added dropwise under stirring at the same temperature, and the reaction continues for an additional 30 minutes .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: 10-Benzylacridin-10-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylacridinone derivatives, while reduction can produce benzylacridin-10-ium hydrides.

Scientific Research Applications

10-Benzylacridin-10-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.

    Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 10-Benzylacridin-10-ium involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly useful in anticancer research, where it can inhibit the proliferation of cancer cells. Additionally, its ability to generate reactive oxygen species under certain conditions contributes to its cytotoxic effects.

Comparison with Similar Compounds

    10-Benzylacridin-9(10H)-one: This compound is structurally similar but lacks the positive charge on the nitrogen atom.

    9-Mesityl-10-methylacridinium perchlorate: Another acridine derivative with different substituents and properties.

Uniqueness: 10-Benzylacridin-10-ium is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and generate reactive oxygen species sets it apart from other acridine derivatives.

Properties

CAS No.

65745-72-4

Molecular Formula

C20H16N+

Molecular Weight

270.3 g/mol

IUPAC Name

10-benzylacridin-10-ium

InChI

InChI=1S/C20H16N/c1-2-8-16(9-3-1)15-21-19-12-6-4-10-17(19)14-18-11-5-7-13-20(18)21/h1-14H,15H2/q+1

InChI Key

MRRYVLOXIWTQLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.